Increased Lipophilicity (LogP) vs. Unsubstituted Benzothiazole
The introduction of two bromine atoms and a fluorine atom dramatically increases the lipophilicity of the molecule. The calculated LogP for 2,6-Dibromo-4-fluorobenzo[d]thiazole is approximately 4.39 [1]. In comparison, the unsubstituted benzothiazole core has a LogP of approximately 2.01 [2]. This >2-log unit increase is significant for medicinal chemistry applications, as it predicts a markedly different profile for membrane permeability and in vivo distribution .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 4.39 (predicted) |
| Comparator Or Baseline | Benzothiazole (unsubstituted) - LogP ~2.01 |
| Quantified Difference | +2.38 LogP units |
| Conditions | Computational prediction (XLogP3 / ACD/Labs) |
Why This Matters
Quantifies the lipophilicity difference, which is a key driver of compound performance in cell-based assays and in vivo studies, making the halogenated version more suitable for targeting intracellular or lipid-rich environments.
- [1] ChemSrc. (2018). 2,6-Dibromo-4-fluorobenzo[d]thiazole - CAS 1188226-62-1. Product Page. View Source
- [2] PubChem. (n.d.). Benzothiazole. Compound Summary. View Source
